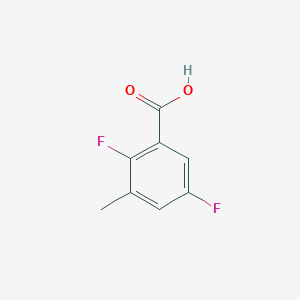

2,5-二氟-3-甲基苯甲酸

描述

2,5-Difluoro-3-methylbenzoic acid is a chemical compound that belongs to the class of halogenated benzoic acids. It is characterized by the presence of two fluorine atoms and one methyl group attached to a benzoic acid core. This compound is not directly discussed in the provided papers, but its structure and properties can be inferred from similar compounds that have been synthesized and analyzed in the research.

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves multi-step chemical processes. For instance, the synthesis of 4,4'-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid involves bromination, methylation, Suzuki coupling, and hydrolysis starting from commercial fluorene . Similarly, 4-chloro-2,3,5-trifluorobenzoic acid is synthesized from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process . These methods provide insights into the potential synthetic routes that could be applied to 2,5-Difluoro-3-methylbenzoic acid, involving halogenation, methylation, and functional group transformations.

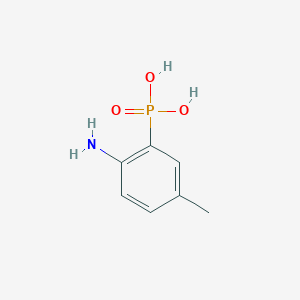

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is typically confirmed using spectroscopic techniques such as FTIR, NMR, MS, and elemental analysis . These methods allow for the determination of the positions of the halogen and methyl substituents on the benzoic acid ring, which is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

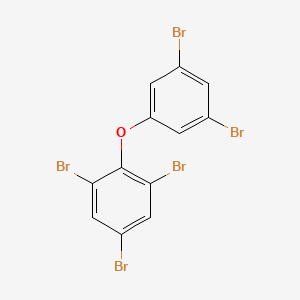

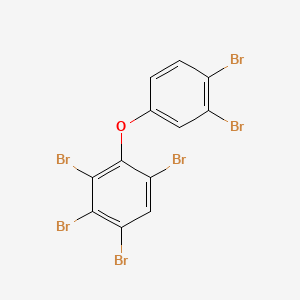

Halogenated benzoic acids can participate in various chemical reactions, including those that lead to the formation of supramolecular assemblies. For example, 3,5-dihydroxybenzoic acid and its bromo derivative have been shown to form molecular adducts with N-donor compounds through hydrogen bonding interactions . This suggests that 2,5-Difluoro-3-methylbenzoic acid could also engage in similar types of chemical reactions, potentially leading to the formation of novel supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the substituents on the aromatic ring. For instance, the presence of fluorine atoms can significantly affect the acidity, reactivity, and overall stability of the molecule. The continuous flow synthesis of 2,4,5-trifluorobenzoic acid demonstrates the importance of reaction parameters in achieving high yields and purity of the final product . These insights can be extrapolated to predict the properties of 2,5-Difluoro-3-methylbenzoic acid, which would likely exhibit unique characteristics due to its distinct substitution pattern.

科学研究应用

电离和热力学:Strong、Brummel 和 Lindower (1987) 的研究调查了 2,5-二氟-3-甲基苯甲酸以及其他二氟苯甲酸在水中的电离。这项研究提供了对与这些酸的电离相关的焓、熵和热容变化的见解。这项研究对于了解此类化合物在水溶液中的热力学至关重要 (Strong、Brummel 和 Lindower,1987)。

配位聚合物和溶剂依赖性配合物:Pedireddi 和 Varughese (2004) 对涉及 3,5-二硝基-4-甲基苯甲酸的钴配合物的合成和结构进行了研究。这项研究有助于了解配位聚合物的自组装和这些配合物的溶剂依赖性形成,这在材料科学和化学中具有应用 (Pedireddi 和 Varughese,2004)。

连续流合成:Deng 等人。(2015) 报道了一种用于合成 2,4,5-三氟苯甲酸的连续微流过程,突出了该方法在生产用于制药和材料科学的宝贵合成中间体的效率。这项研究展示了微流系统在合成复杂有机化合物中的潜力 (Deng 等人,2015)。

生物化学中的分析技术:Papac、Wong 和 Jones (1996) 探索了质谱中基质在分析寡糖和糖肽中的应用,重点是提高灵敏度和检测限度。这项研究对于分析生物化学,尤其是在复杂生物分子的分析中具有重要意义 (Papac、Wong 和 Jones,1996)。

环境科学中的光催化降解:Wang、Hsieh、Wu 和 Chang (2000) 研究了使用二氧化钛和紫外光对邻甲基苯甲酸的光催化降解。这项研究对环境科学具有影响,尤其是在污染控制和废水处理领域 (Wang、Hsieh、Wu 和 Chang,2000)。

安全和危害

The safety data sheet for 2,5-Difluoro-3-methylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Benzylic compounds, in general, are known to undergo reactions at the benzylic position . The compound’s fluorine atoms and carboxylic acid group may also interact with various biological targets, influencing its overall activity.

Mode of Action

Benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The presence of fluorine atoms and a carboxylic acid group in the compound may also influence its interactions with biological targets.

Biochemical Pathways

Reactions at the benzylic position can influence various biochemical pathways, depending on the nature of the reaction and the specific targets involved .

属性

IUPAC Name |

2,5-difluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATNBLNHYHHRQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661258 | |

| Record name | 2,5-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003710-01-7 | |

| Record name | 2,5-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

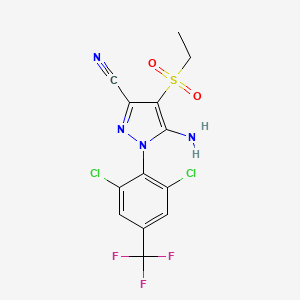

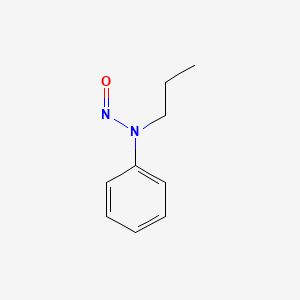

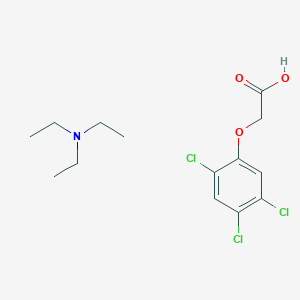

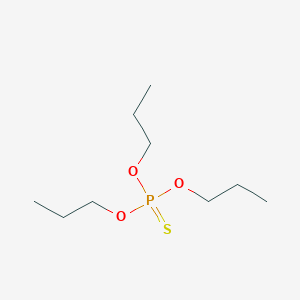

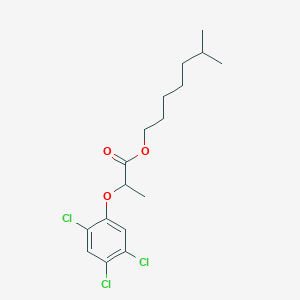

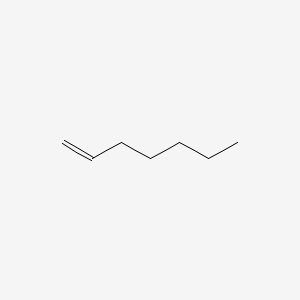

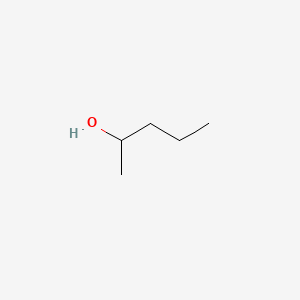

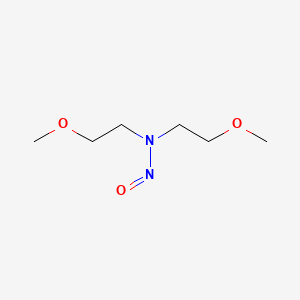

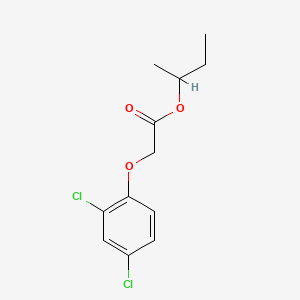

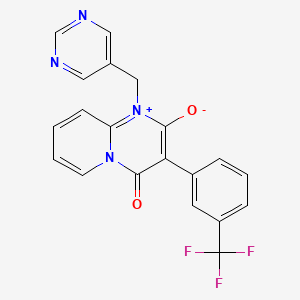

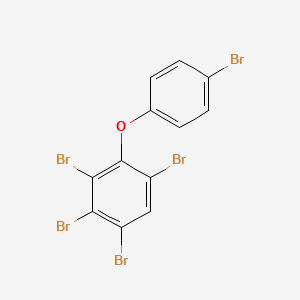

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。